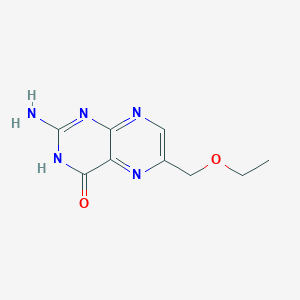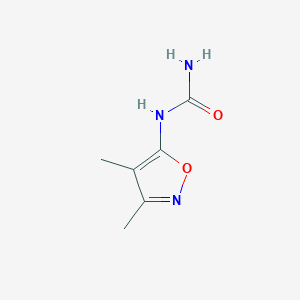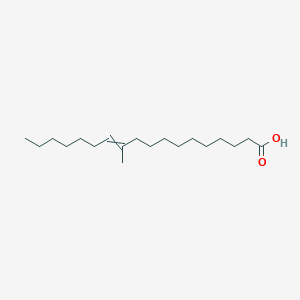
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological functions, ranging from pigmentation in butterfly wings to essential roles in enzyme catalysis and vitamin synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one typically involves the reaction of appropriate pteridine precursors with ethoxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher pteridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme catalysis and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzyme catalysis, influencing the activity of enzymes involved in critical biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(hydroxymethyl)pteridin-4-ol
- 2-Amino-6,7-dimethyl-pteridin-4-ol
Uniqueness
Compared to similar compounds, 2-Amino-6-(ethoxymethyl)pteridin-4(1H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pteridine derivatives may not be suitable.
Properties
CAS No. |
104422-65-3 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-amino-6-(ethoxymethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-4-5-3-11-7-6(12-5)8(15)14-9(10)13-7/h3H,2,4H2,1H3,(H3,10,11,13,14,15) |
InChI Key |
HFPLUGISGHPUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=C2C(=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)








